molecular formula C35H52N8O11 B12404912 Glu-Leu-Asp-Lys-Trp-Ala

Glu-Leu-Asp-Lys-Trp-Ala

カタログ番号: B12404912
分子量: 760.8 g/mol
InChIキー: ZWZMMYQPAMAECB-OXEZHCTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ELDKWA is a highly conserved sequence of amino acids located on the ecto-domain of gp41, a glycoprotein found on the surface of the human immunodeficiency virus type 1 (HIV-1). This sequence acts as the epitope for the neutralizing monoclonal antibody 2F5, which targets HIV-1 .

準備方法

Synthetic Routes and Reaction Conditions

ELDKWA can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of ELDKWA involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product. The use of high-performance liquid chromatography (HPLC) is common for purification .

化学反応の分析

Types of Reactions

ELDKWA, being a peptide, primarily undergoes reactions typical of amino acids and peptides:

Common Reagents and Conditions

Major Products Formed

作用機序

ELDKWA exerts its effects by acting as the epitope for the neutralizing monoclonal antibody 2F5. The antibody binds to this conserved sequence on the gp41 ecto-domain, preventing the conformational changes required for the virus to fuse with the host cell membrane. This neutralization mechanism blocks the entry of HIV-1 into host cells, thereby inhibiting infection .

類似化合物との比較

Similar Compounds

Uniqueness of ELDKWA

ELDKWA is unique due to its high conservation across different HIV-1 strains and its specific recognition by the 2F5 antibody. This makes it a valuable target for vaccine development and therapeutic interventions .

特性

分子式

C35H52N8O11

分子量

760.8 g/mol

IUPAC名

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1

InChIキー

ZWZMMYQPAMAECB-OXEZHCTRSA-N

異性体SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

正規SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。